Acide sélénique

Vue d'ensemble

Description

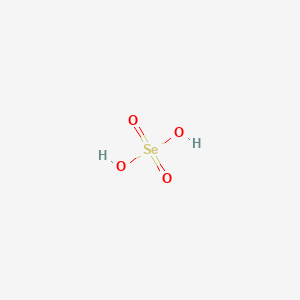

L'acide sélénique est un composé inorganique de formule chimique H₂SeO₄. Il s'agit d'un oxoacide du sélénium et il est décrit structurellement comme O₂Se(OH)₂. L'this compound est un composé incolore, hautement oxydant, connu pour ses propriétés acides fortes. Il est moins courant dans les applications quotidiennes, mais il a une importance significative dans les milieux industriels et de laboratoire spécialisés .

Applications De Recherche Scientifique

Selenic acid has several applications in scientific research and industry:

- Chemistry: Used as a strong oxidizing agent in various chemical reactions.

- Biology and Medicine: Research into selenium compounds, including selenic acid, is ongoing for potential uses in pharmaceuticals and as dietary supplements due to selenium’s essential role in human health.

- Industry: Utilized in the production of selenium compounds, decolorizing and refining glass, and in the manufacturing of dyes, pigments, and batteries .

Mécanisme D'action

- Selenoproteins have both structural and enzymatic roles, including antioxidant defense, immune function, and thyroid hormone production .

Target of Action

Mode of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

Selenic acid plays a significant role in biochemical reactions due to its strong oxidizing nature. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with glutathione peroxidase, an enzyme that protects cells from oxidative damage by reducing peroxides. Selenic acid can also interact with thiol-containing proteins, leading to the formation of disulfide bonds and altering protein function. Additionally, selenic acid can oxidize reduced nicotinamide adenine dinucleotide phosphate (NADPH), affecting cellular redox balance .

Cellular Effects

Selenic acid has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Selenic acid can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This can result in changes in gene expression, including the upregulation of antioxidant defense genes. Furthermore, selenic acid can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of selenic acid involves its strong oxidizing properties. Selenic acid can oxidize thiol groups in proteins, leading to the formation of disulfide bonds and altering protein structure and function. It can also inhibit or activate enzymes by modifying their active sites. For example, selenic acid can inhibit the activity of thioredoxin reductase, an enzyme involved in maintaining cellular redox balance. Additionally, selenic acid can induce changes in gene expression by activating transcription factors that regulate antioxidant defense genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of selenic acid can change over time due to its stability and degradation. Selenic acid is relatively stable under acidic conditions but can decompose at higher temperatures, releasing oxygen gas and forming selenous acid. Long-term exposure to selenic acid can lead to sustained oxidative stress in cells, resulting in chronic changes in cellular function. In vitro and in vivo studies have shown that prolonged exposure to selenic acid can lead to alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of selenic acid vary with different dosages in animal models. At low doses, selenic acid can have beneficial effects by enhancing antioxidant defense mechanisms and protecting against oxidative damage. At high doses, selenic acid can be toxic and induce adverse effects such as tissue damage, organ dysfunction, and even death. Threshold effects have been observed, where a certain dosage level leads to a significant change in the biological response. Toxicity studies in animal models have shown that high doses of selenic acid can cause liver and kidney damage, as well as hematological abnormalities .

Metabolic Pathways

Selenic acid is involved in various metabolic pathways, including those related to selenium metabolism. It can be reduced to selenous acid and further to elemental selenium or selenide. These reduction reactions are catalyzed by enzymes such as thioredoxin reductase and glutathione reductase. Selenic acid can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as adenosine triphosphate (ATP) and reactive oxygen species (ROS) .

Transport and Distribution

Selenic acid is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or through specific transporters such as sulfate transporters. Once inside the cell, selenic acid can interact with binding proteins that facilitate its transport to specific cellular compartments. The distribution of selenic acid within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of selenic acid can affect its activity and function. Selenic acid can be targeted to specific cellular compartments through post-translational modifications or by interacting with targeting signals. For example, selenic acid can be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, selenic acid can accumulate in the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide sélénique est généralement préparé par oxydation du dioxyde de sélénium avec du peroxyde d'hydrogène : [ \text{SeO}2 + \text{H}_2\text{O}_2 \rightarrow \text{H}_2\text{SeO}_4 ] Une autre méthode implique l'oxydation du sélénium avec de l'acide nitrique : [ 3 \text{Se} + 4 \text{HNO}_3 \rightarrow 3 \text{H}_2\text{SeO}_4 + \text{NO} ]

Méthodes de production industrielle : Dans les milieux industriels, l'this compound peut également être produit par oxydation de l'acide sélénieux (H₂SeO₃) à l'aide d'halogènes tels que le chlore ou le brome, ou avec du permanganate de potassium. La réaction avec les halogènes produit également de l'acide chlorhydrique ou bromhydrique comme sous-produit, qui doit être éliminé pour éviter la réduction de l'this compound en acide sélénieux {_svg_2} .

Types de réactions :

Oxydation : L'this compound est un oxydant plus fort que l'acide sulfurique. Il peut libérer du chlore à partir des ions chlorure, étant réduit en acide sélénieux au cours du processus : [ \text{H}2\text{SeO}_4 + 2 \text{H}^+ + 2 \text{Cl}^- \rightarrow \text{H}_2\text{SeO}_3 + \text{H}_2\text{O} + \text{Cl}_2 ]

Décomposition : L'this compound se décompose au-dessus de 200°C, libérant du dioxygène et se réduisant en acide sélénieux : [ 2 \text{H}_2\text{SeO}_4 \rightarrow 2 \text{H}_2\text{SeO}_3 + \text{O}_2 ]

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, acide nitrique, chlore, brome, permanganate de potassium.

Conditions de réaction : Températures élevées, environnements contrôlés pour empêcher la réduction en acide sélénieux.

Principaux produits :

- Acide sélénieux (H₂SeO₃)

- Gaz chlore (Cl₂)

- Gaz oxygène (O₂) {_svg_4} .

4. Applications de la recherche scientifique

L'this compound a plusieurs applications dans la recherche scientifique et l'industrie :

- Chimie : Utilisé comme oxydant puissant dans diverses réactions chimiques.

- Biologie et médecine : La recherche sur les composés du sélénium, y compris l'this compound, est en cours pour des utilisations potentielles dans les produits pharmaceutiques et comme compléments alimentaires en raison du rôle essentiel du sélénium dans la santé humaine.

- Industrie : Utilisé dans la production de composés du sélénium, la décoloration et le raffinage du verre, et dans la fabrication de colorants, de pigments et de batteries .

5. Mécanisme d'action

L'this compound agit principalement par ses propriétés oxydantes fortes. Il peut oxyder diverses substances, y compris les composés organiques et les métaux. Le mécanisme implique le transfert d'atomes d'oxygène de l'this compound au substrat, ce qui entraîne la réduction de l'this compound en acide sélénieux. Cette propriété le rend utile dans les réactions redox et comme catalyseur dans certains procédés chimiques .

Composés similaires :

- Acide sulfurique (H₂SO₄)

- Acide perchlorique (HClO₄)

- Acide sélénieux (H₂SeO₃)

- Dioxyde de sélénium (SeO₂)

- Trioxyde de sélénium (SeO₃)

Comparaison :

- Force oxydante : L'this compound est un oxydant plus fort que l'acide sulfurique et l'acide sélénieux.

- Réactivité : L'this compound est très réactif et se décompose à des températures élevées, contrairement à l'acide sulfurique qui est plus stable.

- Applications : Alors que l'acide sulfurique est largement utilisé dans diverses industries, les applications de l'this compound sont plus spécialisées en raison de sa nature oxydante forte et de sa toxicité .

Les propriétés uniques de l'this compound et ses fortes capacités oxydantes en font un composé précieux dans des applications scientifiques et industrielles spécifiques, malgré sa nature dangereuse.

Comparaison Avec Des Composés Similaires

- Sulfuric Acid (H₂SO₄)

- Perchloric Acid (HClO₄)

- Selenous Acid (H₂SeO₃)

- Selenium Dioxide (SeO₂)

- Selenium Trioxide (SeO₃)

Comparison:

- Oxidizing Strength: Selenic acid is a stronger oxidizer than sulfuric acid and selenous acid.

- Reactivity: Selenic acid is highly reactive and decomposes at elevated temperatures, unlike sulfuric acid which is more stable.

- Applications: While sulfuric acid is widely used in various industries, selenic acid’s applications are more specialized due to its strong oxidizing nature and toxicity .

Selenic acid’s unique properties and strong oxidizing capabilities make it a valuable compound in specific scientific and industrial applications, despite its hazardous nature.

Propriétés

IUPAC Name |

selenic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4Se/c1-5(2,3)4/h(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHFIVBSNOWOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Se](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4Se, H2SeO4 | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | selenic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14019-91-1 (calcium salt), 14986-91-5 (magnesium salt), 7783-21-3 (ammonium salt), 7790-59-2 (potassium salt) | |

| Record name | Selenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2064818 | |

| Record name | Selenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenic acid appears as a white crystalline solid. Very corrosive to skin, eyes and mucous membranes. Corrosive to metal. Toxic by skin absorption and by ingestion., Highly deliquescent solid; [Merck Index] White solid; [HSDB] Slightly yellow-green liquid; [MSDSonline] mp = 59.9 deg C; [Ullmann] | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes, 260 °C (decomposes) | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble, 1300 g in 100 mL water at 30 °C, Soluble in sulfuric acid; insoluble in ammonia | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.951 at 15 °C (solid); 2.609 at 15 °C (liquid) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

[DB11135] is a constituent of selenoproteins thus has structural and enzymatic roles. It acts as an antioxidant via the actions of selenoproteins for protection against oxidative stress, and acts as a catayst for the production of active thyroid hormone []. It may also play a role in sperm motility. | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White solid, Hexagonal colorless prisms | |

CAS No. |

7783-08-6, 14124-68-6 | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV0Y51NC4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Selenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58 °C | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and weight of selenic acid?

A1: Selenic acid is represented by the molecular formula H2SeO4 and has a molecular weight of 144.97 g/mol. []

Q2: What spectroscopic techniques are useful for characterizing selenic acid and its derivatives?

A2: Raman spectroscopy is widely used to characterize selenic acid, diselenic acid (H2Se2O7), and triselenic acid (H2Se3O10), as well as solutions containing these species. [, , ] Additionally, 77Se NMR spectroscopy provides valuable insights into the behavior of selenic acid and its salts in sulfuric acid. []

Q3: Is selenic acid compatible with common laboratory materials?

A3: Selenic acid exhibits strong oxidizing properties, even surpassing sulfuric acid in certain reactions. [, ] Therefore, careful consideration must be given to material compatibility, especially at elevated temperatures.

Q4: Can selenic acid be used as a catalyst in organic synthesis?

A4: Yes, selenic acid has been successfully employed as a catalyst in organic synthesis. For instance, it facilitates the oxidation of aromatic selenylcyanopropionate to synthesize cyanoacrylate esters. []

Q5: How does selenic acid compare to selenium dioxide in terms of reactivity with α-oxides?

A5: While both selenic acid and selenium dioxide can act as oxidizing agents with α-oxides upon heating, they can also function as selenating agents under specific conditions. In the presence of catalytic amounts of boron trifluoride esterate, selenic acid reacts with oxiranes, leading to the opening of the oxirane ring and the formation of α- and β-isomers of selenic acid esters. [] Conversely, selenium dioxide reacts with oxiranes to expand the oxirane ring, yielding functionally substituted selenolanes. []

Q6: Can porous anodic alumina formed in selenic acid be used for nanostructure investigations?

A6: Yes, porous anodic alumina formed through anodization in a selenic acid-based electrolyte has proven valuable as a matrix for forming and characterizing nanomaterials using Raman spectroscopy. The low porosity and high optical transparency of this material minimize luminescence background interference, allowing for the detection of even small amounts of deposited materials, such as CdS layers. [, ]

Q7: How does the choice of electrolyte affect the properties of porous anodic alumina?

A7: The choice of electrolyte significantly impacts the properties of porous anodic alumina. For example, films formed in selenic acid exhibit lower porosity and higher optical transparency compared to those formed in oxalic acid. [, ] This difference in properties arises from the varying electrochemical oxidation rates and growth mechanisms associated with different electrolytes. []

Q8: What factors influence the self-ordering behavior of porous anodic alumina formed in selenic acid?

A8: The self-ordering of porous anodic alumina in selenic acid is influenced by electrolyte concentration. Optimal pore arrangement is achieved at a concentration of 0.5 M H2SeO4. [] This concentration provides a balance between the mechanical instability and field-assisted dissolution mechanisms responsible for pore initiation. []

Q9: Have computational methods been applied to study selenic acid and its reactions?

A9: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the stereochemistry of allylic oxidation reactions involving selenium dioxide, a compound related to selenic acid. These calculations shed light on the reaction pathways and stereoselectivity of these transformations. []

Q10: How can the stability of selenic acid solutions be enhanced?

A10: The stability of selenic acid solutions can be improved by using appropriate storage conditions and avoiding exposure to reducing agents. Additionally, specific formulations might be developed to further enhance stability, although detailed research on this aspect is limited within the provided papers.

Q11: Are there specific safety concerns associated with handling selenic acid?

A11: Yes, selenic acid is a strong oxidizing agent and can be corrosive to skin and eyes. [] It is crucial to handle this compound with caution, following appropriate safety protocols and using suitable personal protective equipment.

Q12: How can different selenium species be separated and quantified?

A12: High-performance liquid chromatography (HPLC) coupled with selenium-specific detectors, such as inductively coupled plasma mass spectrometry (ICP-MS) or flame atomic absorption spectrometry (FAAS), enables the separation and quantification of various selenium species, including selenious acid, selenic acid, trimethylselenonium ion, and selenomethionine. []

Q13: Does the use of selenic acid in industrial processes pose any environmental risks?

A13: The environmental impact and degradation pathways of selenic acid require careful consideration. While specific information is limited in the provided papers, the potential for selenic acid to impact ecosystems should be assessed, and appropriate waste management strategies should be implemented. []

Q14: Are there viable alternatives to selenic acid in its various applications?

A14: Exploring alternatives to selenic acid is crucial from both a cost and environmental perspective. Depending on the specific application, other oxidizing agents or catalysts might offer comparable performance with a reduced environmental footprint. []

Q15: What resources are available for researchers interested in studying selenic acid?

A15: Researchers can access various resources, including chemical suppliers, analytical laboratories, and computational chemistry software packages, to support their investigations on selenic acid. Collaboration with experts in synthetic chemistry, electrochemistry, and materials science can further enhance research efforts. []

Q16: When was selenic acid first discovered, and what are the key milestones in its research history?

A16: Eilhard Mitscherlich first prepared selenic acid in 1827. [] Early research focused on understanding its fundamental chemical properties and comparing them to sulfuric acid. Over the years, investigations have expanded to explore its applications in organic synthesis, materials science, and other fields. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-5-[(2Z)-2-[(2-methoxy-4-nitro-5-sulfo-phenyl)diazenyl-(phenylcarbamoyl)methylidene]hydrazinyl]-2-nitro-benzenesulfonic acid](/img/structure/B1206018.png)

![5-[acetyl-[4-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2,3-dihydroxybutyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B1206022.png)